1,2,4-三嗪-3-甲酸

描述

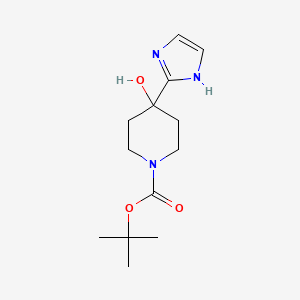

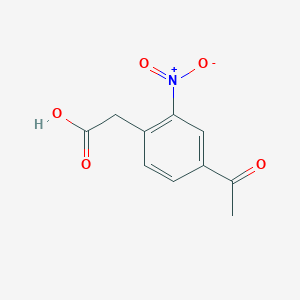

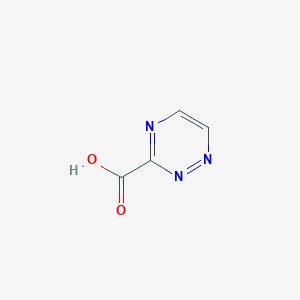

1,2,4-Triazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C4H3N3O2 . It has an average mass of 125.086 Da and a monoisotopic mass of 125.022530 Da . It is also known by other names such as 1,2,4-Triazin-3-carbonsäure in German and Acide 1,2,4-triazine-3-carboxylique in French .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Molecular Structure Analysis

The molecular structure of 1,2,4-Triazine-3-carboxylic acid comprises three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .

Chemical Reactions Analysis

1,2,4-Triazines operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Physical and Chemical Properties Analysis

1,2,4-Triazine-3-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 402.6±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.9±3.0 kJ/mol and a flash point of 197.3±24.0 °C .

科学研究应用

质谱分析

- 碎片模式:已经分析了 1,2,4-三嗪-3-甲酸的一些酯的质谱和 1,2,4-三嗪本身的碎片模式 (Paudler & Herbener,1967)。

化学合成和反应

- 氧化过程:1,2,4-三嗪-3-甲酸可以通过在酸性条件下用过氧化氢氧化 3,5-二取代的 6-甲基-1,2,4-三嗪合成,取代基的性质不影响该过程 (Zel'tser、Mironovich 和 Promonenkov,1982)。

- 反应性研究:1,2,4-三嗪衍生物(如 7-氨基-3-叔丁基-8-(2H-四唑-5-基)吡唑并[5,1-c][1,2,4]三嗪-4(6H)-酮)在各种条件下的反应性揭示了多种化学应用的潜力 (Mironovich 和 Shcherbinin,2014)。

合成和电子效应

- 衍生物的合成:对苯并[e][1,2,4]三嗪的 C(3)-取代衍生物的合成研究表明了合成功能性衍生物的潜力,提供了对取代基对三嗪环电子结构影响的见解 (Bodzioch 等,2019)。

生物学评价

- 抗菌和抗结核活性:新型 7-氧代-7H-噻唑并[3,2-b]-1,2,4-三嗪-2-甲酸衍生物显示出有希望的抗菌和抗结核活性,突出了 1,2,4-三嗪衍生物在药理应用中的潜力 (Cai 等,2020)。

分子建模和药理作用

- 药理意义:对 1,2,4-三嗪衍生物(如用于生物活性化合物中的衍生物)的药理应用的研究强调了它们在新药开发中的重要性 (Mironovich 等,2014)。

材料科学

- 金属有机框架:使用三嗪核三羧酸开发了具有独特水链和强特征发射的三嗪核镧系元素基金属有机框架 (MOF),突出了 1,2,4-三嗪衍生物在材料科学中的多功能性 (Han 等,2019)。

作用机制

Target of Action

1,2,4-Triazine derivatives, including 1,2,4-Triazine-3-carboxylic acid, have been found to exhibit a variety of biological applications . They interact with a wide range of targets, including enzymes, receptors, and proteins involved in various biological pathways . .

Mode of Action

It is known that triazine derivatives can interfere with various signaling pathways to induce cell death

Biochemical Pathways

1,2,4-Triazine derivatives have been reported to possess a broad spectrum of biological activities, indicating that they affect multiple biochemical pathways . .

Result of Action

It is known that triazine derivatives can exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .

安全和危害

When handling 1,2,4-Triazine-3-carboxylic acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

1,2,4-Triazine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been studied for its inhibitory effects on human D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids . The interaction between 1,2,4-Triazine-3-carboxylic acid and human D-amino acid oxidase involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor at the enzyme’s binding site. Additionally, 1,2,4-Triazine-3-carboxylic acid has been shown to interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 1,2,4-Triazine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1,2,4-Triazine-3-carboxylic acid can disrupt microtubule dynamics by interacting with tubulin, a protein essential for cell division . This interaction leads to the inhibition of cell proliferation and induction of apoptosis. Furthermore, 1,2,4-Triazine-3-carboxylic acid can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of 1,2,4-Triazine-3-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and proteins. For instance, the binding of 1,2,4-Triazine-3-carboxylic acid to human D-amino acid oxidase involves hydrogen bonds and hydrophobic interactions, which inhibit the enzyme’s activity . Additionally, 1,2,4-Triazine-3-carboxylic acid can act as an enzyme inhibitor or activator, depending on the target enzyme and the nature of the interaction. Changes in gene expression are also observed, as 1,2,4-Triazine-3-carboxylic acid can influence transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazine-3-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2,4-Triazine-3-carboxylic acid remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to 1,2,4-Triazine-3-carboxylic acid in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 1,2,4-Triazine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and proteins without causing significant adverse effects. At high doses, 1,2,4-Triazine-3-carboxylic acid may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect, while exceeding this threshold can lead to toxicity.

Metabolic Pathways

1,2,4-Triazine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, the interaction of 1,2,4-Triazine-3-carboxylic acid with human D-amino acid oxidase can alter the levels of D-amino acids in the cell, impacting overall metabolic balance . Additionally, 1,2,4-Triazine-3-carboxylic acid may influence other metabolic pathways by interacting with key enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of 1,2,4-Triazine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, 1,2,4-Triazine-3-carboxylic acid can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of 1,2,4-Triazine-3-carboxylic acid is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 1,2,4-Triazine-3-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of 1,2,4-Triazine-3-carboxylic acid within the cell can also affect its interactions with other biomolecules and its overall biochemical activity.

属性

IUPAC Name |

1,2,4-triazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-4(9)3-5-1-2-6-7-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVCKNCXOXSKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631718 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6498-04-0 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes to 1,2,4-Triazine-3-carboxylic acid and its derivatives?

A1: While the provided abstracts don't detail the synthesis of the acid itself, they highlight its use as a starting material for various derivatives. For instance, researchers have successfully synthesized esters like the methyl and t-butyl esters of 1,2,4-Triazine-3-carboxylic acid []. These esters and the acid itself can then be further modified to generate a library of compounds with diverse properties. One study describes the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines starting from the corresponding 3-carboxylic acid derivative [, ].

Q2: How does the structure of 1,2,4-Triazine-3-carboxylic acid lend itself to the development of diverse derivatives?

A2: The presence of the carboxylic acid group allows for a wide range of chemical modifications. It can be readily converted to esters, amides, hydrazides, and other derivatives, each possessing unique chemical properties. Furthermore, the triazine ring itself can be substituted at various positions, further expanding the possibilities for structural diversity. For example, researchers have synthesized compounds incorporating a pyrazolo[5,1-c]-1,2,4-triazine moiety, highlighting the versatility of this scaffold [, ].

Q3: What analytical techniques are typically used to characterize 1,2,4-Triazine-3-carboxylic acid and its derivatives?

A3: Mass spectrometry plays a crucial role in characterizing 1,2,4-Triazine-3-carboxylic acid and its derivatives. Researchers have analyzed the fragmentation patterns of these compounds using mass spectrometry to elucidate their structures and identify key structural features []. Other techniques likely employed include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.

Q4: Have any potential applications been explored for 1,2,4-Triazine-3-carboxylic acid derivatives?

A4: Research suggests that 1,2,4-Triazine-3-carboxylic acid derivatives hold promise in various fields. Studies have investigated their antimicrobial activity against a range of microorganisms, demonstrating the potential of this class of compounds for developing new therapeutic agents [, ]. Additionally, researchers have explored incorporating these derivatives into electrospun fibers for applications like phosphate anion sensing [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。